4-methyl-2H-pyrazol-1-ium chloride
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Overview
Description
4-Methylpyrazole hydrochloride, also known as fomepizole, is a chemical compound with the molecular formula C4H6N2·HCl. It is widely recognized for its use as an antidote in cases of methanol and ethylene glycol poisoning. The compound functions as a competitive inhibitor of alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde and also plays a crucial role in the metabolism of ethylene glycol and methanol to their toxic metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpyrazole hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-methylpyrazole with hydrochloric acid. The synthesis typically involves the following steps:
Formation of 4-Methylpyrazole: This can be achieved by the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters.
Hydrochloride Formation: The resulting 4-methylpyrazole is then treated with hydrochloric acid to form 4-methylpyrazole hydrochloride
Industrial Production Methods
Industrial production of 4-methylpyrazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-Methylpyrazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor in enzymatic studies, particularly involving alcohol dehydrogenase.
Medicine: Its primary application is as an antidote for methanol and ethylene glycol poisoning. It is also used in studies related to metabolic pathways and toxicology.
Industry: It is employed in the production of various pharmaceuticals and as a stabilizer in certain chemical processes
Mechanism of Action
4-Methylpyrazole hydrochloride exerts its effects by competitively inhibiting the enzyme alcohol dehydrogenase. This enzyme catalyzes the oxidation of ethanol to acetaldehyde and is also involved in the metabolism of ethylene glycol and methanol to their toxic metabolites. By inhibiting this enzyme, 4-methylpyrazole hydrochloride prevents the formation of toxic metabolites, thereby reducing toxicity and preventing organ damage .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: The parent compound of 4-methylpyrazole, used in various chemical syntheses.
3,5-Dimethylpyrazole: Another derivative with similar inhibitory properties.
4-Hydroxypyrazole: A hydroxylated derivative with different reactivity and applications
Uniqueness
4-Methylpyrazole hydrochloride is unique due to its specific inhibitory action on alcohol dehydrogenase, making it particularly effective as an antidote for methanol and ethylene glycol poisoning. Its ability to prevent the formation of toxic metabolites sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H7ClN2 |
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Molecular Weight |
118.56 g/mol |
IUPAC Name |
4-methyl-1H-pyrazol-2-ium;chloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H |
InChI Key |
PUCXJHNDMYZOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN[NH+]=C1.[Cl-] |
Origin of Product |
United States |
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